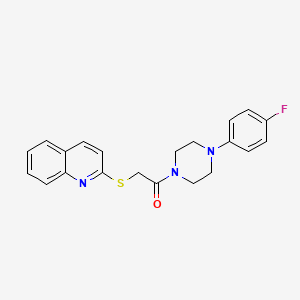

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinolin-2-ylthio)ethanone

Description

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS/c22-17-6-8-18(9-7-17)24-11-13-25(14-12-24)21(26)15-27-20-10-5-16-3-1-2-4-19(16)23-20/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSMVOHQHCUORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinolin-2-ylthio)ethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 313.41 g/mol. The structural components include a piperazine ring, a fluorophenyl group, and a quinolin-2-thio moiety, which contribute to its biological activity.

Research indicates that compounds containing the piperazine structure often exhibit various biological activities, primarily due to their ability to interact with neurotransmitter receptors and enzymes. Specifically, the piperazine moiety is known for its role in modulating dopaminergic and serotonergic pathways, which are crucial in treating psychiatric disorders.

Tyrosinase Inhibition

One significant area of research involves the inhibition of tyrosinase (TYR) , an enzyme critical in melanin biosynthesis. Recent studies have shown that derivatives of piperazine can act as competitive inhibitors of TYR. For instance, the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone demonstrated an IC50 value of 0.18 μM , indicating strong inhibitory activity compared to the reference compound kojic acid (IC50 = 17.76 μM) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds similar to This compound :

Case Studies

A notable study evaluated various piperazine derivatives for their tyrosinase inhibitory properties. The study highlighted that modifications in the piperazine structure could significantly enhance inhibitory potency. For instance, compounds with electron-withdrawing groups exhibited improved binding affinity to the active site of TYR .

In another investigation, the antimelanogenic effects were assessed using B16F10 melanoma cells. The results indicated that certain derivatives did not exhibit cytotoxicity while effectively reducing melanin production, suggesting their potential for treating hyperpigmentation disorders .

Comparison with Similar Compounds

Antiproliferative Activity

Compounds 7n, 7o, and 7p () demonstrate antiproliferative effects, with IC₅₀ values in micromolar ranges. The target compound’s quinoline-thioether group may similarly intercalate DNA but with distinct kinetics due to quinoline’s planar structure .

Antifungal Activity

highlights metal complexes of 8-hydroxyquinoline-based ligands (e.g., APEHQ) with enhanced antifungal activity compared to parent ligands. The target compound’s quinoline-thioether motif may act as a metal chelator, analogous to APEHQ, but its efficacy would depend on the accessibility of the thioether group for coordination .

CNS Activity

Derivatives like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone () exhibit antipsychotic activity via dual dopamine-serotonin receptor modulation. The target compound’s 4-fluorophenyl group may confer similar receptor affinity, though the quinoline-thioether moiety could influence blood-brain barrier penetration .

Physicochemical and Spectral Properties

Structure-Activity Relationships (SAR)

- Piperazine Modifications : Sulfonyl groups (e.g., 7n , 7o ) enhance antiproliferative activity but may reduce CNS penetration due to increased polarity .

- Aromatic Systems: Quinoline’s planar structure (target compound) vs. pyridazine (17) or biphenyl (13) alters π-π stacking and receptor selectivity .

- Fluorine Substitution: The 4-fluorophenyl group improves metabolic stability compared to non-fluorinated analogs, as seen in ’s 2-chlorophenyl derivative .

Q & A

Q. What are the recommended synthetic routes for 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(quinolin-2-ylthio)ethanone, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1: React 4-(4-fluorophenyl)piperazine with a halogenated ethanone precursor (e.g., chloroethanone) under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .

- Step 2: Introduce the quinolin-2-ylthio moiety via thiol-ether formation using quinoline-2-thiol and a coupling agent like EDCI/HOBt in dichloromethane .

Optimization: Monitor reaction progress via TLC or HPLC. Adjust temperature (80–100°C) and stoichiometric ratios (1:1.2 for thiol:ketone) to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of:

Q. What are the primary biological targets hypothesized for this compound, and how can binding assays be designed?

The fluorophenyl-piperazine moiety suggests potential interaction with serotonergic (5-HT₁A) or dopaminergic receptors , while the quinoline-thioether group may confer kinase inhibition (e.g., JAK2) . Assay design:

- Radioligand displacement assays using HEK293 cells expressing human 5-HT₁A receptors .

- Kinase inhibition profiling via ATP-Glo™ assays (IC₅₀ determination) .

Include positive controls (e.g., WAY-100635 for 5-HT₁A) and validate results with dose-response curves (n ≥ 3 replicates).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Purity variations: Ensure compound purity >95% (HPLC-UV at 254 nm) and confirm via elemental analysis .

- Assay conditions: Standardize cell lines (e.g., HepG2 vs. HEK293), serum-free media, and incubation times (24–48 hr) .

- Solubility: Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Statistical validation: Apply ANOVA with post-hoc Tukey tests to compare datasets .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

- Structural modifications: Replace the ethanone carbonyl with a bioisostere (e.g., sulfone or amide) to reduce CYP450-mediated oxidation .

- Deuterium incorporation: Substitute labile hydrogen atoms (e.g., piperazine CH₂) with deuterium to slow metabolism .

- In vitro ADME profiling: Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots via LC-MS/MS .

Q. How can computational methods predict the compound’s interaction with novel targets?

- Molecular docking: Use AutoDock Vina to simulate binding to homology-modeled receptors (e.g., 5-HT₁A, PDB: 6WGT) .

- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Asp116 for 5-HT₁A) .

- QSAR modeling: Train models on datasets with IC₅₀ values and descriptors (e.g., logP, polar surface area) to predict off-target effects .

Q. What experimental approaches validate the compound’s selectivity across related receptors?

- Panels: Screen against GPCR/kinase panels (e.g., Eurofins CEREP) at 10 µM .

- CRISPR-Cas9 knockouts: Generate receptor-null cell lines to confirm on-target effects (e.g., 5-HT₁A KO vs. WT) .

- Thermal shift assays: Measure ΔTm (melting temperature) to quantify binding-induced protein stabilization .

Data Contradiction and Reproducibility

Q. How should researchers address low reproducibility in synthetic yields?

- Parameter documentation: Record exact solvent batches, humidity levels, and catalyst activation (e.g., anhydrous AlCl₃ for Friedel-Crafts) .

- Scale-up protocols: Use flow chemistry for consistent mixing and temperature control (e.g., 0.1 mmol to 10 mmol scale) .

- Byproduct analysis: Identify impurities via LC-MS and optimize quenching steps (e.g., ice-water vs. brine) .

Safety and Handling

Q. What are the critical safety protocols for handling this fluorinated thioether compound?

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- Decontamination: Clean spills with 5% sodium bicarbonate and ethanol .

- Storage: Keep in amber vials under argon at –20°C to prevent thioether oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.